molecular formula C23H21NO3S B2888105 N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide CAS No. 476634-73-8

N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide

Cat. No.: B2888105
CAS No.: 476634-73-8
M. Wt: 391.49
InChI Key: PUGIAVFYENXJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the tetracyclic core : This is achieved through a series of cyclization reactions.
  • Introduction of the sulfanyl group : This step involves the reaction of the tetracyclic core with a suitable thiol reagent.
  • Attachment of the acetamide moiety : This is done through an acylation reaction using acetic anhydride or a similar reagent.
  • Addition of the 3-methoxypropyl group : This final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:

  • Use of continuous flow reactors : To improve reaction efficiency and scalability.
  • Optimization of reaction conditions : Such as temperature, pressure, and solvent choice to maximize yield.
  • Purification techniques : Including crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

  • Oxidation : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Typically with reducing agents such as lithium aluminum hydride.
  • Substitution : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide in acetic acid.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide has several applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a biochemical probe.
  • Medicine : Explored for its therapeutic potential in treating various diseases.
  • Industry : Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide exerts its effects involves:

  • Molecular Targets : Binding to specific proteins or enzymes.
  • Pathways Involved : Modulating signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds:

  • Bis(2-ethylhexyl) terephthalate : A plasticizer with a similar structural complexity.
  • Bacoside-A : A bioactive compound with medicinal properties.

Uniqueness: N-(3-methoxypropyl)-2-({8-oxotetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-14-yl}sulfanyl)acetamide is unique due to its tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-27-13-5-12-24-21(25)14-28-20-11-10-16-15-6-2-3-7-17(15)23(26)19-9-4-8-18(20)22(16)19/h2-4,6-11H,5,12-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGIAVFYENXJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.